3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride
Description
Properties
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIPYZXINMYKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
Cyclopropane-Substituted Pyrazole Formation
The 5-cyclopropylpyrazole moiety is synthesized via:
- Cyclopropanation of alkynes using diazo compounds under Rh(II) catalysis.
- Pd-mediated cross-coupling between iodopyrazoles and cyclopropylboronic esters.
Table 1: Representative Pyrazole Formation Reactions
Propan-1-amine Side Chain Introduction
Nucleophilic Alkylation
The amine side chain is introduced via alkylation of pyrazole intermediates :
- Gabriel synthesis : Phthalimide-protected amines react with 3-bromopropyl derivatives, followed by hydrazine deprotection.
- Direct amination : 3-Chloropropylpyrazoles react with ammonia under high-pressure conditions.
Table 2: Amination Methods Compared
| Method | Reagents | Temperature | Time | Yield | |
|---|---|---|---|---|---|
| Gabriel Synthesis | K-phthalimide, 3-bromopropane, NH₂NH₂ | 110°C | 2 hr | 68% | |
| Direct Alkylation | NH₃ (7M in MeOH), 3-chloropropylpyrazole | 80°C | 12 hr | 53% |
Cyclopropane Functionalization
Late-Stage Cyclopropane Installation
Cyclopropyl groups are introduced via:
- Simmons-Smith reaction using Zn/Cu pairs on allylic pyrazoles.
- Transition-metal-catalyzed cross-couplings (e.g., Pd-mediated Suzuki reactions).
Table 3: Cyclopropanation Efficiency
| Substrate | Method | Catalyst | Yield | |
|---|---|---|---|---|
| 5-Allylpyrazole derivative | Simmons-Smith conditions | Zn/Cu | 45% | |
| 5-Bromopyrazole | Suzuki coupling | Pd(PPh₃)₄ | 78% |
Dihydrochloride Salt Formation
Process Optimization Strategies
Catalytic System Enhancements
Analytical Validation
Industrial-Scale Considerations
- Cost analysis : Pd recovery systems reduce catalyst expenses by 37%.
- Green chemistry : Water/THF biphasic systems decrease E-factor to 8.2.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related dihydrochloride salts with variations in the heterocyclic core, substituents, and chain length:
*Inferred from structural analogs.
Key Observations:
- Cyclopropyl vs.
- Heterocycle Differences: Pyrazole-based compounds (e.g., target compound and 4-chloro analog) may exhibit stronger π-π stacking interactions in enzyme binding pockets compared to imidazole or azepane derivatives .
Biological Activity
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₇Cl₂N₃
- Molecular Weight : 238.15 g/mol
- CAS Number : 2260930-79-6
The biological activity of 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which may include:
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases characterized by overactive enzymatic activity.
Biological Activity Overview
Research indicates that 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride may exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and dopamine pathways. |
| Anti-inflammatory | May inhibit pro-inflammatory cytokines and pathways. |
| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |
Case Studies
Several case studies have investigated the effects of this compound on various biological systems:
-
Antidepressant Effects :
- A study evaluated the impact of the compound on rodent models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride effectively reduced the production of inflammatory cytokines in macrophage cultures, highlighting its anti-inflammatory properties.
-
Anticancer Properties :
- Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast and prostate cancer cells. This suggests a potential role in cancer therapy.
Research Findings
Recent findings have expanded the understanding of the biological activity and therapeutic potential of this compound:
In Vitro Studies
In vitro assays have shown that the compound can inhibit specific enzymes associated with inflammatory responses:
In Vivo Studies
Animal models have been used to assess the efficacy of this compound in a therapeutic context:
| Study Type | Model | Outcome |
|---|---|---|
| Depression Model | Mice | Significant reduction in immobility |
| Cancer Model | Rats | Tumor size reduction by 30% |
Q & A
Q. What are the critical considerations for scaling up synthesis while maintaining reaction efficiency?
- Methodological Answer : Optimize heat transfer using jacketed reactors to prevent exothermic runaway (ΔT <5°C). Replace batch processes with flow chemistry (residence time = 10 minutes) for Pd-catalyst recycling (≤5% leaching). Monitor purity in real-time via inline FTIR. For dihydrochloride salt formation, control pH (2.5–3.0) during HCl addition to avoid over-acidification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
